Phenol, 2-[1-(methylimino)ethyl]-

Intramolecular hydrogen bonding X-ray crystallography Steric repulsion effects

Phenol, 2-[1-(methylimino)ethyl]- (CAS 875-54-7), also named 2-(N-methyl-α-iminoethyl)phenol or 2-(C,N-dimethylcarbonimidoyl)phenol, is an ortho-hydroxy Schiff base formed by condensation of 2′-hydroxyacetophenone with methylamine. The compound crystallizes in a phenol-imine tautomeric form stabilized by a strong intramolecular O–H⋯N hydrogen bond.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 875-54-7
Cat. No. B3292004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-[1-(methylimino)ethyl]-
CAS875-54-7
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(=NC)C1=CC=CC=C1O
InChIInChI=1S/C9H11NO/c1-7(10-2)8-5-3-4-6-9(8)11/h3-6,11H,1-2H3
InChIKeyZTFWAKPIMFYDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 2-[1-(methylimino)ethyl]- (CAS 875-54-7): An ortho-Hydroxy Schiff Base with Exceptional Intramolecular Hydrogen Bonding for Advanced Synthesis & Coordination Chemistry


Phenol, 2-[1-(methylimino)ethyl]- (CAS 875-54-7), also named 2-(N-methyl-α-iminoethyl)phenol or 2-(C,N-dimethylcarbonimidoyl)phenol, is an ortho-hydroxy Schiff base formed by condensation of 2′-hydroxyacetophenone with methylamine [1]. The compound crystallizes in a phenol-imine tautomeric form stabilized by a strong intramolecular O–H⋯N hydrogen bond [1][2]. It has been identified as a benzoxaborole protecting group suitable for multistep syntheses, with deprotection achievable under mild aqueous acid [3].

Why 2-[1-(Methylimino)ethyl]phenol Cannot Be Replaced by Other ortho-Hydroxy Schiff Bases: Evidence from Crystallography and Synthetic Chemistry


Generic substitution of 2-[1-(methylimino)ethyl]phenol with other ortho-hydroxy Schiff bases—such as N-methylsalicylidenimine (the salicylaldehyde-derived analog) or 2-(N-benzyl-α-iminoethyl)phenol—is not possible without altering the physicochemical properties critical to function. Single-crystal X-ray diffraction data show that the methyl substituent on the imine carbon in 2-[1-(methylimino)ethyl]phenol produces the shortest O⋯N hydrogen-bond contact distance (2.459 Å) among this class, compared to 2.497 Å for the N-benzyl analog and 2.494 Å for the N-benzyl-α-iminopropyl analog [1]. This sterically enforced hydrogen-bond strengthening directly influences tautomeric preference, proton transfer energetics, and ligand geometry in metal complexes, which cannot be replicated by analogs lacking the methyl group at this position [1][2]. In benzoxaborole protection, substitution with 3-(N,N-dimethylamino)-1-propanol restricts the synthesis to one-step sequences, whereas 2-[1-(methylimino)ethyl]phenol uniquely enables multistep transformations with chromatography-free deprotection [3].

Quantitative Differentiation of Phenol, 2-[1-(methylimino)ethyl]- (875-54-7) from Closest Analogs: A Comparator-Based Evidence Guide


Intramolecular O⋯N Hydrogen Bond Distance: Shortest Among Structurally Characterized N-Alkyl-α-iminoethylphenols

The O⋯N intramolecular hydrogen bond distance in 2-[1-(methylimino)ethyl]phenol is 2.459(3) Å, as determined by single-crystal X-ray diffraction at room temperature. This is the shortest among three structurally characterized N-alkyl-α-iminoethylphenol derivatives, being 0.038 Å shorter than the 2-(N-benzyl-α-iminoethyl)phenol analog (2.497(3) Å) and 0.035 Å shorter than the 2-(N-benzyl-α-iminopropyl)phenol analog (2.494(3) Å) [1]. The extraordinarily short O⋯N contact places the hydrogen bond in the low-barrier regime, indicating substantial proton delocalization between the oxygen and nitrogen atoms [2].

Intramolecular hydrogen bonding X-ray crystallography Steric repulsion effects

Steric Strengthening of the Intramolecular Hydrogen Bond by the Methyl Substituent: Comparison with Non-Alkylated ortho-Hydroxy Schiff Bases

Systematic crystallographic and computational studies on 2-(N-alkyl-α-iminoethyl)phenols demonstrate that the methyl group attached to the imine carbon exerts steric repulsion on the ortho-hydroxyl group, compressing the O–H⋯N angle and shortening the O⋯N distance to ≤ 2.500 Å [1]. This contrasts with structurally analogous non-alkylated ortho-hydroxy Schiff bases such as N-methylsalicylidenimine, where the absence of the imine-carbon substituent results in longer O⋯N distances (typically > 2.55 Å) and weaker hydrogen bonds [1][2]. Ab initio calculations at the B3LYP/6-31G** level confirm that the steric compression reduces the proton-transfer barrier, producing a low-barrier hydrogen bond with enhanced proton delocalization [2].

Steric modification Hydrogen bond strengthening Schiff base tautomerism

Benzoxaborole Protecting Group: Multistep Sequence Compatibility vs. One-Step-Only Alternatives

In the context of benzoxaborole chemistry, 2-[1-(methylimino)ethyl]phenol is one of only two protecting groups (alongside N-methylsalicylidenimine) reported to be compatible with multistep synthetic sequences, including oxidations, substitutions, and mild reductions [1]. It is directly compared with 3-(N,N-dimethylamino)-1-propanol, which is restricted to one-step sequences because it is cleaved during aqueous workup [1]. Deprotection of the 2-[1-(methylimino)ethyl]phenol-protected benzoxaborole is accomplished with mild aqueous acid, enabling chromatography-free isolation of the benzoxaborole product in high yields [1]. The patent literature also reports that this protecting group improves organic solubility of the protected benzoxaborole complex and shields the boron center from nucleophilic attack .

Benzoxaborole protection Multistep synthesis Chromatography-free deprotection

Tautomeric Preference: Phenol-Imine Form Stabilization vs. Salicylaldehyde-Derived Schiff Base Equilibria

Crystallographic analysis confirms that 2-[1-(methylimino)ethyl]phenol exists exclusively in the phenol-imine (O–H⋯N) tautomeric form in the solid state, as evidenced by the hydroxyl hydrogen location near the oxygen atom and the short O⋯N distance [1][2]. This contrasts with the behavior of the salicylaldehyde-derived analog, N-methylsalicylidenimine, for which solution-phase studies report a formation constant (Kf) of 3.72 × 10⁴ for the Schiff base and a phenolic pKa of 11.7, indicating a different equilibrium position influenced by the absence of the imine-carbon methyl substituent [3]. The presence of the methyl group in 2-[1-(methylimino)ethyl]phenol stabilizes the phenol-imine tautomer via steric compression of the hydrogen bond, whereas salicylaldehyde-derived analogs without this substituent display greater susceptibility to solvent- and temperature-dependent tautomeric shifts [2][3].

Prototropic tautomerism Phenol-imine vs. keto-amine Resonance-assisted hydrogen bonding

Enhanced Acidity of the Phenolic Proton Relative to Parent 2′-Hydroxyacetophenone: A Class-Level Inference

The conversion of the acetyl carbonyl in 2′-hydroxyacetophenone to the imine group in 2-[1-(methylimino)ethyl]phenol lowers the phenolic pKa through an electron-withdrawing resonance effect. The parent ketone, 2′-hydroxyacetophenone, has a predicted pKa of 13.09 ± 0.10 . For the closely related N-methylsalicylidenimine, the experimentally measured phenolic pKa is 11.7 [1], representing a ΔpKa of ~1.4 units relative to the ketone. Although the pKa of 2-[1-(methylimino)ethyl]phenol has not been directly measured, the class-level trend indicates that the imine substituent increases phenol acidity by approximately 1–2 pKa units compared with the parent ketone. This enhanced acidity facilitates deprotonation and metal-chelate formation under milder basic conditions than required for 2′-hydroxyacetophenone itself.

Phenolic acidity Schiff base pKa Substituent effect

High-Value Application Scenarios for 2-[1-(Methylimino)ethyl]phenol (875-54-7) Based on Verified Differentiation Evidence


Design of Low-Barrier Hydrogen Bond Model Compounds for Physical Organic Chemistry

2-[1-(Methylimino)ethyl]phenol possesses one of the shortest O⋯N intramolecular hydrogen bonds crystallographically characterized (2.459 Å), placing it in the low-barrier hydrogen bond regime [1]. This makes it an ideal model compound for fundamental studies of proton transfer, hydrogen bond energetics, and isotope effects. Researchers investigating the role of steric compression vs. electronic effects in hydrogen-bond strengthening can use this compound as the minimal methyl-substituted scaffold, benchmarking against its N-benzyl and N-benzyl-α-iminopropyl analogs (O⋯N distances of 2.497 and 2.494 Å, respectively) [1]. Variable-temperature FT-IR and solid-state NMR experiments have been demonstrated on this compound class [2]. Selection rationale: The 0.038 Å O⋯N distance advantage over the nearest analog is crystallographically significant and translates into measurably different proton-transfer energetics.

Benzoxaborole-Containing Pharmaceutical Intermediate Synthesis Requiring Multistep Transformations

In the synthesis of benzoxaborole-based therapeutics—such as those targeting phosphodiesterase or β-lactamase enzymes—the benzoxaborole moiety must be protected during multistep sequences involving oxidations, nucleophilic substitutions, and reductive conditions. 2-[1-(Methylimino)ethyl]phenol has been explicitly validated for this role, enabling chemistries that are incompatible with the unprotected benzoxaborole [1]. Furthermore, deprotection with mild aqueous acid permits chromatography-free isolation of the product, reducing purification costs and improving throughput [1]. Selection rationale: Unlike 3-(N,N-dimethylamino)-1-propanol, which is limited to one-step sequences, 2-[1-(methylimino)ethyl]phenol is one of only two protecting groups reported to support full multistep synthetic campaigns while retaining facile deprotection [1].

N,O-Chelating Ligand for Metal Complexes with Enhanced Hydrogen-Bond Stabilization

The ortho-hydroxy imine motif of 2-[1-(methylimino)ethyl]phenol provides a monoanionic N,O-bidentate coordination pocket for transition metals. The exceptionally strong intramolecular O–H⋯N hydrogen bond stabilizes the pre-organized phenol-imine tautomer, ensuring that deprotonation occurs from the hydroxyl oxygen rather than the imine nitrogen [1][2]. This predictable deprotonation behavior is critical for reproducible synthesis of Cu(II), Ni(II), and Zn(II) complexes where the ligand geometry and charge distribution affect magnetic, electrochemical, and catalytic properties. Selection rationale: The sterically compressed hydrogen bond distinguishes this ligand from salicylaldehyde-derived Schiff bases, which display greater tautomeric lability and less predictable metal-binding modes under varying solvent conditions [2][3].

Crystal Engineering and Supramolecular Architecture Using ortho-Hydroxy Schiff Base Building Blocks

The short, directional O–H⋯N intramolecular hydrogen bond in 2-[1-(methylimino)ethyl]phenol provides a rigid conformational anchor that pre-organizes the molecule for intermolecular interactions. Crystallographic studies reveal that the phenol-imine form with the S(6) hydrogen-bond motif creates a predictable supramolecular synthon that can engage in further O–H⋯O, C–H⋯π, and π-stacking interactions in the crystal lattice [1]. This contrasts with analogs such as N-methylsalicylidenimine, where the absence of the imine-carbon methyl group alters the molecular shape and hydrogen-bond geometry, leading to different packing preferences [1][2]. Selection rationale: For crystal engineers seeking reproducible supramolecular assembly patterns, the conserved O⋯N distance of ~2.46 Å in the methyl-substituted scaffold offers a reliable structural parameter not available from unsubstituted Schiff bases.

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